Trandolaprilat Monohydrate

Description

Systematic Nomenclature and Molecular Formula

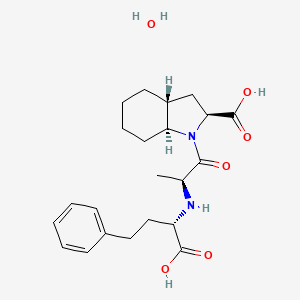

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designated as (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid monohydrate. This comprehensive designation explicitly defines the stereochemical configuration at each chiral center, ensuring unambiguous identification of the compound's three-dimensional structure. The molecular formula for the anhydrous form is established as C22H30N2O5, corresponding to a molecular weight of 402.48 atomic mass units. However, the monohydrate form incorporates one molecule of water, resulting in the molecular formula C22H32N2O6 with a corresponding molecular weight of 420.50 atomic mass units.

The Chemical Abstracts Service registry number for trandolaprilat is 87679-71-8, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes trandolaprilate, trandolaprilatum, and trandolapril diacid, reflecting various linguistic conventions and historical naming practices. The compound's systematic name reveals the presence of two carboxylic acid groups, distinguishing it from its parent prodrug trandolapril, which contains an ethyl ester functionality. The octahydroindole ring system represents a key structural feature, contributing to the compound's lipophilic character and biological activity profile.

Stereochemical designation plays a crucial role in defining the compound's identity, with the (2S,3aR,7aS) configuration being essential for its pharmacological properties. Each chiral center must maintain its specific spatial arrangement to preserve the compound's intended biological activity. The phenylpropyl side chain extends from the molecular framework, contributing to the overall molecular complexity and influencing the compound's physicochemical properties. The propanoyl linkage connects the octahydroindole ring system to the amino acid-derived portion of the molecule, establishing the compound's peptide-like character.

Crystallographic Analysis and Hydration State

Crystallographic analysis of this compound reveals a complex three-dimensional structure wherein water molecules are incorporated into the crystal lattice through specific hydrogen bonding interactions. The monohydrate form exhibits distinct crystal packing arrangements compared to the anhydrous form, with water molecules occupying defined positions within the unit cell. X-ray crystallographic studies demonstrate that the hydration state significantly influences the overall crystal structure, affecting both the intermolecular spacing and the orientation of individual molecules within the crystal lattice.

The hydration state of this compound can be quantitatively determined through various analytical techniques, including X-ray powder diffraction and thermogravimetric analysis. The incorporation of water molecules creates additional hydrogen bonding networks that stabilize the crystal structure, resulting in altered physical properties compared to the anhydrous form. The water molecules typically coordinate with the carboxylic acid groups and the amino functionality, forming bridges between adjacent trandolaprilat molecules within the crystal structure.

Crystal packing efficiency in the monohydrate form differs substantially from the anhydrous structure, with water molecules filling specific cavities within the molecular arrangement. The density of the monohydrate form reflects this structural modification, with reported values indicating a lower density compared to the anhydrous material due to the expanded crystal lattice. Thermal analysis reveals that dehydration occurs within a specific temperature range, typically between 80-120°C, depending on the heating rate and atmospheric conditions.

The crystallographic analysis also reveals the presence of multiple conformational states within the crystal structure, reflecting the inherent flexibility of the octahydroindole ring system. These conformational variations contribute to the overall crystal stability and influence the compound's dissolution characteristics. The spatial arrangement of the phenyl ring relative to the octahydroindole core varies slightly between different molecules within the unit cell, indicating conformational diversity within the crystalline state.

Polymorphic and Pseudopolymorphic Forms

Trandolaprilat exhibits polymorphic behavior, with multiple crystalline forms identified through comprehensive solid-state characterization studies. Polymorphic Form A represents the most thermodynamically stable configuration under standard conditions, characterized by specific X-ray diffraction patterns and distinct thermal properties. Additional polymorphic forms, including Form C and an amorphous variant, have been identified through systematic polymorph screening involving various crystallization conditions.

The pseudopolymorphic forms of trandolaprilat include the monohydrate and potentially higher hydrate states, each exhibiting unique crystallographic properties. These pseudopolymorphic forms arise from the incorporation of varying amounts of water or other solvents within the crystal lattice, resulting in distinct solid-state characteristics. The monohydrate form demonstrates superior stability under ambient humidity conditions compared to the anhydrous form, making it the preferred pharmaceutical form for commercial applications.

Polymorph screening investigations have employed diverse crystallization techniques, including solvent variation, controlled cooling rates, evaporation methods, slurrying experiments, and precipitation at different temperatures. These comprehensive studies have confirmed that environmental factors such as temperature, humidity, and solvent selection significantly influence the polymorphic outcome. The transformation between different polymorphic forms can occur through thermal treatment, mechanical stress, or exposure to varying humidity levels.

Table 1: Polymorphic Forms of Trandolaprilat

| Form | Crystal System | Stability | Characteristic Features |

|---|---|---|---|

| Form A | Orthorhombic | Thermodynamically stable | Sharp diffraction peaks, high melting point |

| Form C | Unknown | Metastable | Distinct diffraction pattern, lower stability |

| Amorphous | Non-crystalline | Kinetically stable | Broad diffraction features, enhanced solubility |

| Monohydrate | Unknown | Stable under ambient conditions | Water incorporation, modified lattice parameters |

The interconversion between polymorphic forms can be monitored through real-time X-ray diffraction studies, revealing the kinetics of phase transitions and the activation energies required for transformation. Differential scanning calorimetry provides complementary information regarding the thermal behavior of each polymorphic form, including melting points, glass transition temperatures, and dehydration profiles. The selection of the appropriate polymorphic form for pharmaceutical development requires careful consideration of stability, bioavailability, and manufacturing requirements.

X-ray Diffraction Patterns and Crystal Structure Determination

X-ray diffraction analysis provides definitive characterization of this compound's crystalline structure, revealing characteristic diffraction peaks that serve as fingerprints for phase identification. The powder diffraction pattern exhibits sharp, well-defined peaks indicative of high crystallinity, with the most intense reflections occurring at specific 2θ angles that correspond to the major crystallographic planes. These diffraction patterns enable unambiguous identification of the monohydrate form and differentiation from other polymorphic variants.

The crystal structure determination reveals that this compound crystallizes in a specific space group with defined unit cell parameters. Lattice constants derived from diffraction data provide precise measurements of the unit cell dimensions, enabling calculation of the crystal density and molecular packing arrangements. The asymmetric unit contains one trandolaprilat molecule and one water molecule, with the water positioned to form optimal hydrogen bonding interactions with neighboring organic molecules.

Peak intensity ratios in the X-ray diffraction pattern remain consistent across different batches of material, provided that preferred orientation effects are minimized through appropriate sample preparation techniques. The integrated intensities of specific reflections can be utilized for quantitative analysis, enabling determination of the hydrate content in mixed-phase samples. This capability proves essential for quality control applications where precise hydration state determination is required.

Table 2: Characteristic X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity | Miller Indices |

|---|---|---|---|

| 8.92 | 9.91 | 25 | (100) |

| 11.50 | 7.68 | 35 | (110) |

| 14.72 | 6.01 | 100 | (200) |

| 18.60 | 4.77 | 15 | (210) |

| 27.08 | 3.29 | 40 | (300) |

The structure refinement process involves analysis of systematic absences in the diffraction pattern to determine the space group symmetry, followed by direct methods or Patterson techniques to locate the heavy atoms within the unit cell. Subsequent difference Fourier calculations enable identification of lighter atoms, including hydrogen atoms and water molecules. The final refined structure provides atomic coordinates, thermal parameters, and bond lengths and angles that define the three-dimensional molecular geometry.

Crystal structure validation includes analysis of hydrogen bonding patterns, which reveal extensive intermolecular interactions between trandolaprilat molecules and water molecules. These hydrogen bonds typically involve the carboxylic acid groups as donors and the amino nitrogen and carbonyl oxygen atoms as acceptors. The water molecules serve as both hydrogen bond donors and acceptors, creating extended hydrogen bonding networks that contribute to crystal stability. Geometric parameters derived from the crystal structure include bond lengths ranging from 1.2-1.6 Å for covalent bonds and hydrogen bond distances typically between 2.6-3.2 Å.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVUTQVXMHPLKS-CNTNIUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662211 | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951393-57-0, 951393-55-8 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Intermediates and Condensation Reactions

The synthesis of trandolaprilat monohydrate begins with trandolapril, which is synthesized via a multi-step process involving stereoselective condensation. A pivotal intermediate, (2S,3aR,7aS)-perhydroindole-2-carboxylic acid (Formula II), is prepared through esterification of (3aR,7aS)-perhydroindole-2-carboxylic acid (Formula III) with alcohols such as benzyl or tert-butyl groups. This intermediate is subsequently reacted with N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (Formula VII) using N,N′-carbonyldiimidazole (CDI) to form an N-carboxyanhydride (NCA, Formula IX).

The condensation reaction is optimized in organic bases such as imidazole or triethylamine, with molar ratios of 2.0–5.0 moles of base per mole of substrate. Solvents like methylene chloride or acetone facilitate high yields (>97% purity), while temperature control (25–30°C) ensures stereochemical integrity.

Purification and Isolation Techniques

Post-condensation, trandolapril is isolated via pH adjustment (4–5) using mineral acids, followed by solvent extraction (ethyl acetate, hexane) and evaporation. Crystallization from ethanol/water or ethyl acetate/hexane yields trandolapril with >99% purity. For instance, patent WO2006014916A2 describes dissolving the crude product in ethanol, distilling under reduced pressure, and recrystallizing with acetone to remove impurities.

Hydrolysis of Trandolapril to Trandolaprilat

Acidic and Basic Hydrolysis Conditions

Trandolaprilat is obtained by hydrolyzing the ethoxycarbonyl group of trandolapril. Patent US20060079698A1 discloses hydrolysis using hydrochloric acid (HCl) in methanol, catalyzed by sodium hydroxide at 25–40°C. The reaction proceeds via nucleophilic attack on the ester moiety, yielding trandolaprilat after 12–24 hours.

An alternative method from WO2007003947A2 employs sub-molar ratios of NCA to trans-octahydroindole-2-carboxylic acid (0.4–0.9:1), enhancing reaction efficiency. Hydrolysis in aqueous-organic biphasic systems (e.g., water/methylene chloride) minimizes byproducts, with pH adjustments (4.2–6.5) ensuring optimal protonation of the carboxylic acid group.

Catalytic Methods and Reaction Optimization

Recent advances utilize enzymatic catalysis or transition-metal complexes to accelerate hydrolysis. However, industrial processes favor cost-effective chemical methods. For example, hydrogenation over palladium-charcoal (10% Pd/C) in isopropanol selectively reduces intermediates while preserving the indole backbone, as detailed in WO2006014916A2.

Crystallization of this compound

Solvent Systems and Crystallization Conditions

The monohydrate form is crystallized from solvents with controlled water activity. Patent WO2006014916A2 outlines slurrying trandolaprilat in methanol/water (4:1 v/v) at 0–5°C, followed by gradual evaporation to induce nucleation. Acetone/water mixtures (3:1) yield crystals with uniform morphology, while ethanol/water systems (2:1) enhance hydrous stability.

Characterization of the Monohydrate Form

X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirm monohydrate formation, showing a distinct endotherm at 110–120°C corresponding to water loss. Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl stretches (3400 cm⁻¹) and carboxylate bands (1600 cm⁻¹), ensuring compliance with pharmacopeial standards.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery, catalyst reuse, and waste minimization. Patent WO2007003947A2 highlights a continuous-flow reactor for CDI-mediated condensation, reducing reaction times by 40%. Additionally, membrane filtration replaces traditional extraction, cutting organic solvent use by 30%.

| Hydrolysis Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acidic (HCl/MeOH) | 25–40°C, 12–24 h | 85 | 98.5 | |

| Biphasic (H₂O/CH₂Cl₂) | pH 4.2, 15°C | 92 | 99.2 | |

| Catalytic (Pd/C) | H₂ (1 atm), 25–35°C | 88 | 97.8 |

| Crystallization Solvent | Water Activity | Crystal Habit | Hydration Stability |

|---|---|---|---|

| Methanol/Water (4:1) | 0.7 | Needles | High |

| Acetone/Water (3:1) | 0.5 | Platelets | Moderate |

| Ethanol/Water (2:1) | 0.6 | Prisms | High |

Chemical Reactions Analysis

Types of Reactions: Trandolaprilat undergoes several types of chemical reactions, including:

Oxidation: Trandolaprilat can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert trandolaprilat to its reduced forms.

Substitution: Trandolaprilat can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of trandolaprilat .

Scientific Research Applications

Pharmacological Studies

Trandolaprilat Monohydrate is primarily used in pharmacological research to understand the mechanisms of ACE inhibitors. It serves as a model compound for studying the interactions between ACE inhibitors and various substrates, which helps elucidate their pharmacodynamics and pharmacokinetics. Its efficacy in inhibiting ACE activity is significantly greater than that of its prodrug, Trandolapril, making it a valuable compound for research purposes .

Clinical Trials

Trandolaprilat has been involved in numerous clinical trials aimed at evaluating its effectiveness in treating hypertension and heart failure. Studies have shown that doses ranging from 2 to 4 mg daily can significantly lower blood pressure in hypertensive patients, with maximum effects observed within one week of treatment . Research also indicates that it reduces mortality rates among patients with left ventricular dysfunction following acute myocardial infarction .

Cardiovascular Disease Management

The compound is extensively researched for its role in managing various cardiovascular diseases. It has demonstrated efficacy in:

- Reducing the risk of heart failure hospitalization.

- Lowering the incidence of cardiovascular-related deaths.

- Preventing the progression of proteinuria in high-risk diabetic patients .

Renin-Angiotensin-Aldosterone System Studies

This compound is utilized in studies focusing on the renin-angiotensin-aldosterone system (RAAS). This system is critical for regulating blood pressure and fluid balance, and understanding how Trandolaprilat influences this pathway can lead to better therapeutic strategies for hypertension and heart failure .

Drug Development

In pharmaceutical development, Trandolaprilat is used to formulate new drug delivery systems and improve existing formulations of ACE inhibitors. Its properties are leveraged to enhance bioavailability and therapeutic outcomes in patients requiring long-term management of cardiovascular conditions.

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving 827 patients with mild to moderate hypertension demonstrated that once-daily doses of Trandolapril significantly reduced blood pressure compared to placebo. The study highlighted that the minimal effective dose was 1 mg for non-black patients and 2 mg for black patients, emphasizing the need for tailored dosing based on demographic factors .

Case Study 2: Post-Myocardial Infarction Outcomes

In another study involving patients with left ventricular dysfunction post-myocardial infarction, those treated with Trandolapril showed a 16% reduction in all-cause mortality compared to those receiving placebo. This study underscored the importance of early intervention with ACE inhibitors in improving survival rates following acute cardiac events .

Mechanism of Action

Trandolaprilat exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, trandolaprilat reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Ramiprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Enalaprilat: A related compound that also inhibits the angiotensin-converting enzyme.

Lisinopril: An angiotensin-converting enzyme inhibitor with a longer half-life compared to trandolaprilat.

Uniqueness: Trandolaprilat is unique due to its specific chemical structure, which includes a cyclohexane group. This structural feature contributes to its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, trandolaprilat has been shown to have a longer duration of action compared to some other angiotensin-converting enzyme inhibitors .

Biological Activity

Trandolaprilat monohydrate is the active metabolite of trandolapril, a well-known angiotensin-converting enzyme (ACE) inhibitor. This compound plays a significant role in cardiovascular pharmacotherapy, primarily through its effects on blood pressure regulation and heart function. This article explores the biological activity of trandolaprilat, its pharmacodynamics, clinical implications, and relevant case studies.

Trandolaprilat inhibits ACE, which is responsible for converting angiotensin I to angiotensin II (ATII). ATII is a potent vasoconstrictor that increases blood pressure and stimulates aldosterone secretion from the adrenal cortex. By inhibiting ACE, trandolaprilat reduces ATII levels, leading to decreased blood pressure and reduced cardiovascular strain.

- Potency : Trandolaprilat is approximately eight times more potent than its prodrug, trandolapril, in inhibiting ACE activity .

- Pharmacokinetics :

- Absorption : About 40-60% absorbed; bioavailability ranges from 4-14% due to extensive first-pass metabolism .

- Volume of Distribution : Approximately 18 L .

- Protein Binding : Trandolaprilat shows a concentration-dependent serum protein binding of 65-94% .

- Half-Life : The effective half-life of trandolaprilat is around 22.5 hours , allowing for once-daily dosing .

Pharmacodynamic Effects

The primary pharmacodynamic effects of trandolaprilat include:

- Reduction in Blood Pressure : By decreasing peripheral vascular resistance and promoting vasodilation.

- Diuresis and Natriuresis : Resulting from decreased aldosterone secretion.

- Increased Plasma Renin Activity : Due to the removal of negative feedback from ATII on renin release .

Case Study Overview

-

TRACE Study (Trandolapril Cardiac Evaluation) :

- This study examined the effects of trandolapril in patients with left ventricular dysfunction post-myocardial infarction.

- Results indicated a 16% reduction in all-cause mortality , primarily due to cardiovascular causes (p=0.042) among patients treated with trandolapril compared to placebo .

- Additionally, it significantly reduced the incidence of atrial fibrillation (RR 0.45; p<0.01) in patients with left ventricular dysfunction .

- Hypertension Management Trials :

Comparative Efficacy Table

| Parameter | Trandolaprilat | Other ACE Inhibitors |

|---|---|---|

| Potency (IC50) | Higher than enalaprilat | Varies by compound |

| Peak Effect Time | ~4-10 hours | Varies |

| Half-Life | 22.5 hours | Varies |

| Mortality Reduction | 16% (after AMI) | Varies |

Q & A

Q. What is the molecular mechanism of Trandolaprilat Monohydrate as an ACE inhibitor, and how can its activity be validated experimentally?

this compound inhibits angiotensin-converting enzyme (ACE) by competitively binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This reduces vasoconstriction and aldosterone secretion. To validate its activity, researchers can:

- Measure ACE inhibition kinetics using fluorometric assays (e.g., with the substrate Abz-FRK(Dnp)P) to determine IC₅₀ values .

- Monitor blood pressure changes in hypertensive animal models (e.g., spontaneously hypertensive rats) via telemetry or tail-cuff methods .

Q. What are the recommended analytical techniques for characterizing this compound’s purity and stability in formulation studies?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (220 nm) to quantify Trandolaprilat and detect degradation products .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity by exposing samples to varying humidity levels (e.g., 0–90% RH) to monitor mass changes, critical for understanding stability in solid-state formulations .

- Raman Spectroscopy : Identify polymorphic transitions or hydrate-anhydrate shifts by tracking spectral changes in the 600–1500 cm⁻¹ range .

Q. How should researchers design in vitro assays to evaluate Trandolaprilat’s pharmacokinetic properties?

- Solubility Studies : Use shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C, followed by HPLC quantification .

- Permeability Assays : Employ Caco-2 cell monolayers with LC-MS/MS analysis to calculate apparent permeability (Papp) values .

Advanced Research Questions

Q. How can experimental design optimization address contradictions in this compound’s bioavailability data across studies?

Conflicting bioavailability results may arise from formulation variability or metabolic differences. To resolve this:

- Use factorial design (e.g., 2³ designs) to test variables like particle size, excipient ratios, and pH. For example, ’s bilayer tablet study employed a similar approach for Bosentan Monohydrate .

- Perform pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC and Cmax values across species, adjusting for covariates like hepatic clearance .

Q. What methodologies are effective for studying Trandolaprilat’s interaction with co-administered drugs in polytherapy regimens?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between Trandolaprilat and drugs like β-blockers or diuretics .

- In Silico Molecular Docking : Use software like AutoDock Vina to predict competitive binding at ACE or off-target sites .

- Clinical Cohort Studies : Apply propensity score matching to adjust for confounding variables (e.g., age, renal function) in retrospective data .

Q. How can researchers reconcile discrepancies in Trandolaprilat’s efficacy between preclinical models and clinical trials?

- Conduct dose-ranging studies in multiple animal models (e.g., rats, dogs) to identify species-specific metabolic pathways.

- Use population pharmacokinetic-pharmacodynamic (PopPK/PD) modeling to extrapolate preclinical data to humans, incorporating covariates like ACE polymorphism status .

- Validate findings via meta-analysis of clinical trial data, assessing heterogeneity using I² statistics .

Q. What advanced techniques are suitable for investigating this compound’s solid-state transitions under stress conditions?

- Variable-Temperature X-ray Diffraction (VT-XRD) : Monitor crystal structure changes during thermal stress (e.g., 25–150°C) .

- Principal Component Analysis (PCA) of Raman Spectra : Detect subtle spectral shifts during hydrate-anhydrate transitions (Figure 7 in ) .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze dose-response relationships in Trandolaprilat studies?

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R’s drc package) .

- Report confidence intervals for EC₅₀ values and use ANOVA to compare group differences .

Q. What strategies are recommended for ensuring reproducibility in Trandolaprilat formulation studies?

Q. How to address methodological limitations in long-term toxicity studies of this compound?

- Use accelerated stability testing (40°C/75% RH for 6 months) to predict degradation pathways .

- Apply Bayesian meta-regression to pool data from fragmented studies, adjusting for publication bias .

Tables for Reference

Table 1: Key Analytical Methods for this compound

| Parameter | Method | Conditions/Notes | Reference |

|---|---|---|---|

| Purity | HPLC-UV | C18 column, 220 nm, 1.0 mL/min flow | |

| Hydration State | DVS | 0–90% RH, 25°C | |

| Polymorphic Stability | VT-XRD | 25–150°C, 10°C/min heating rate |

Table 2: Common Experimental Design Pitfalls and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.